(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 60856-51-1
VCID: VC21198394
InChI: InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1
SMILES: CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride

CAS No.: 60856-51-1

Cat. No.: VC21198394

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride - 60856-51-1

Specification

CAS No. 60856-51-1
Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
IUPAC Name (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1
Standard InChI Key XECHCUXLJZQHOJ-SCYNACPDSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl
SMILES CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl
Canonical SMILES CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator